1-Indan-1-yl-piperazine

Overview

Description

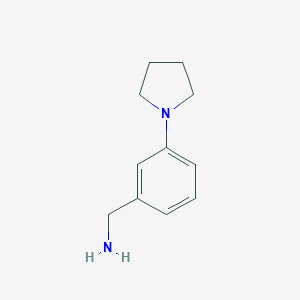

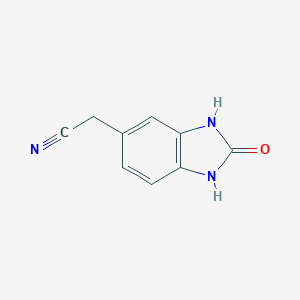

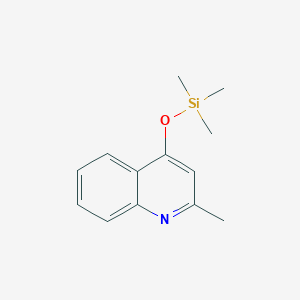

1-Indan-1-yl-piperazine is a chemical compound with the molecular formula C13H18N2. It consists of an indane moiety attached to a piperazine ring.

Mechanism of Action

Target of Action

Piperazine, a core structure in 1-indan-1-yl-piperazine, is known to act as a gaba receptor agonist . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds, including this compound, bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, such as paralysis in the case of parasitic worms.

Pharmacokinetics

The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Piperazine derivatives have been shown to induce apoptosis in cancer cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

For instance, some piperazine derivatives have been found to induce apoptosis in cancer cells

Molecular Mechanism

Piperazine-containing drugs have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Indan-1-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring through the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For example, the Ugi reaction is favored for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-Indan-1-yl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with fewer double bonds or functional groups.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-Indan-1-yl-piperazine has several scientific research applications:

Biology: This compound is studied for its potential biological activity, including its interactions with various biological targets.

Comparison with Similar Compounds

Piperazine: A simpler compound with a similar piperazine ring structure.

1-Indanone: A compound with an indane moiety but lacking the piperazine ring.

1-(2,3-Dihydro-1H-inden-1-yl)piperazine: A closely related compound with slight structural differences.

Uniqueness: 1-Indan-1-yl-piperazine is unique due to its combination of the indane and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOUAMWQYHOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445703 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185678-56-2 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Allyl-2-methylbenzo[d]thiazol-7-ol](/img/structure/B60771.png)

![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)